molecular formula C22H24N2O4 B2680933 (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 465513-21-7

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2680933
CAS RN: 465513-21-7
M. Wt: 380.444
InChI Key: WOZZASBOOIEZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, also known as BM-1074, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as cyanoenones, which have been shown to possess anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Stereoselective Synthesis

  • Research by Ishibashi et al. (1999) in "Tetrahedron Letters" explored the stereoselective synthesis of benzo[a]quinolizidines using a radical cascade approach on enamides. This demonstrates the compound's utility in creating complex molecular structures (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Corrosion Inhibition

  • Abu-Rayyan et al. (2022) in "Nanomaterials" focused on the use of synthetic acrylamide derivatives, including related compounds, as corrosion inhibitors in nitric acid solutions for copper. This suggests potential industrial applications in metal preservation (Abu-Rayyan et al., 2022).

Catalysis and Synthesis Processes

  • A study by Climent et al. (2010) in "Green Chemistry" involved the synthesis of fine chemicals using processes like condensation, dehydration, and reduction with multifunctional catalysts. This highlights the compound's role in efficient chemical manufacturing (Climent, Corma, Iborra, Mifsud, & Velty, 2010).

Electrofluorochromic Devices

  • Research on electrofluorochromic devices by Cheng et al. (2018) in "Polymer Chemistry" utilized derivatives of the compound for creating high-performance devices, indicating its application in advanced material science (Cheng, Han, Huang, Tang, & Liou, 2018).

Organogels and Aggregates

  • Wu et al. (2011) in "Langmuir" investigated the use of related perylenetetracarboxylic diimides in the formation of organogels, demonstrating the compound's potential in novel material development (Wu, Xue, Shi, Chen, & Li, 2011).

properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-5-12-28-20-11-6-16(14-21(20)27-3)13-17(15-23)22(25)24-18-7-9-19(26-2)10-8-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZZASBOOIEZKX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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